N-(4-acetamidophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
N-(4-acetamidophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a heterocyclic compound featuring a cyclopenta[d]pyrimidinone core substituted with a pyridin-3-ylmethyl group at position 1 and a thio-linked acetamide moiety at position 2. Its synthesis likely involves alkylation of a thiopyrimidine intermediate with 2-chloro-N-(4-acetamidophenyl)acetamide under basic conditions, analogous to methods reported for structurally related compounds (e.g., sodium acetate in ethanol, yielding ~76–85% ).
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-15(29)25-17-7-9-18(10-8-17)26-21(30)14-32-22-19-5-2-6-20(19)28(23(31)27-22)13-16-4-3-11-24-12-16/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWXHAHMNGVTRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetamidophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 463.6 g/mol. The compound features a pyridine ring and a cyclopenta[d]pyrimidine scaffold, which are known for their diverse biological activities.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyridine Ring : This can be achieved through condensation reactions involving aldehydes and amines.
- Introduction of Functional Groups : Methoxylation and oxidation reactions are performed to introduce necessary functional groups.
- Thioether Formation : A nucleophilic substitution reaction introduces the thioether linkage.
- Coupling Reaction : The final step involves coupling with the acetamidophenyl group using coupling reagents such as DCC (N,N’-dicyclohexylcarbodiimide).
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of pyrimidine have been shown to inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. Studies have demonstrated that the compound can induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Enzyme Inhibition
This compound has been investigated as a potential inhibitor of various enzymes associated with disease processes. For example, it may act as an inhibitor of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling . The selectivity and potency against specific targets make it a candidate for further development in therapeutic applications.
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Study on Anticancer Activity : A recent study demonstrated that a similar pyrimidine derivative significantly reduced tumor size in xenograft models by inducing apoptosis through mitochondrial pathways .
- Antimicrobial Efficacy : Another investigation reported that derivatives with similar thioacetamide structures showed promising results against resistant strains of bacteria, suggesting potential applications in treating infections .
Scientific Research Applications
Structural Characteristics
The compound has a unique molecular structure characterized by:
- Molecular Formula : C23H23N5O3S
- Molecular Weight : 449.5 g/mol
- Key Functional Groups : Acetamide and thioether moieties, which enhance its reactivity and biological interactions.
Research indicates that N-(4-acetamidophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide exhibits several noteworthy biological activities:
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Anticancer Properties :
- Compounds with similar structural motifs have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, studies suggest that derivatives can lead to significant reductions in cell viability at concentrations as low as 10 µM, with IC50 values ranging from 5 to 15 µM depending on the specific cell line tested.
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Antimicrobial Activity :
- The compound has demonstrated significant antimicrobial properties against a range of pathogens. Screening of derivatives has shown antibacterial activity against Staphylococcus aureus and Escherichia coli, with some exhibiting zones of inhibition greater than 15 mm at concentrations of 50 µg/mL.
-
CNS Activity :
- The presence of specific functional groups may contribute to its neuroprotective effects or influence neurotransmitter systems, indicating potential applications in treating neurological disorders.
Anticancer Efficacy
A study focused on the anticancer efficacy of similar pyrimidine derivatives revealed that these compounds could significantly reduce the viability of human cancer cell lines. The mechanism involved includes:
- Inhibition of key enzymes responsible for cell proliferation.
- Modulation of signal transduction pathways related to apoptosis.
Antimicrobial Screening
Another study investigated the antimicrobial properties of derivatives related to this compound. The results indicated that certain derivatives could effectively inhibit bacterial growth, suggesting their potential as antibiotic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several cyclopenta-pyrimidine and thioacetamide derivatives. Key comparisons include:
Substituent Variations in Cyclopenta-Pyrimidine Derivatives
Impact of Substituents on Physicochemical Properties
- Aryl Groups : The 4-acetamidophenyl group in the target compound may improve solubility compared to chlorophenyl or adamantyl substituents in analogs .
- Thermal Stability: Higher melting points (>282°C) are observed in simpler pyrimidinone derivatives (e.g., ), while fused cyclopenta-thienopyrimidines exhibit lower melting points (~197°C ), likely due to reduced crystallinity.
Bioactivity Considerations
While bioactivity data for the target compound is absent in the provided evidence, structurally related compounds exhibit diverse activities:
- Antimicrobial Potential: Thienopyrimidine analogs (e.g., ) are often explored for antimicrobial properties due to their heterocyclic cores.
- Enzyme Inhibition: Pyrimidinones with thioether linkages (e.g., ) may target enzymes like dihydrofolate reductase, a common therapeutic pathway.
Q & A
Q. What are the optimal synthetic routes for this compound, and what challenges arise during alkylation of thiopyrimidinone intermediates?
The synthesis typically involves:
- Step 1 : Alkylation of a thiopyrimidinone core (e.g., 6-methyl-2-thiopyrimidin-4-one) with a pyridin-3-ylmethyl group. Sodium methylate (2.6–2.8 molar excess) is used as a base to deprotonate the thiol group, enabling nucleophilic substitution .
- Step 2 : Reaction with N-(4-acetamidophenyl)-2-chloroacetamide. This step requires equimolar ratios and anhydrous conditions to minimize hydrolysis of the chloroacetamide .
Challenges : Competing side reactions (e.g., over-alkylation) and purification difficulties due to polar byproducts. Column chromatography with gradients of ethyl acetate/hexane is often required .
Q. How can researchers validate the compound’s structural integrity using spectroscopic methods?
- 1H NMR : Key markers include:
- LC-MS : A molecular ion peak [M+H]+ should match the theoretical mass (e.g., 453.5 g/mol for a related analog) .
- Elemental Analysis : Carbon and sulfur content should align with calculated values (e.g., C: 45.29% vs. 45.36% theoretical) .
Advanced Research Questions
Q. How can structural analogs guide SAR studies for this compound’s potential kinase inhibition?
- Core Modifications : Replacing the pyridin-3-ylmethyl group with benzyl or 4-fluorophenylmethyl groups (as in ) alters steric and electronic interactions with kinase ATP-binding pockets. For example, bulkier groups may reduce IC50 values by enhancing hydrophobic interactions .
- Thioacetamide Linker : Substituting sulfur with oxygen decreases electrophilicity, potentially reducing off-target reactivity. Computational docking (e.g., AutoDock Vina) can predict binding affinities to kinases like CDK2 or EGFR .
Q. What experimental design strategies resolve yield discrepancies in thiopyrimidinone syntheses?
- Design of Experiments (DoE) : Use response surface methodology to optimize variables:
- Contradiction Analysis : Low yields may stem from incomplete alkylation or thiopyrimidinone dimerization. Monitoring reaction progress via TLC (Rf = 0.3–0.5 in 1:1 EtOAc/hexane) ensures timely quenching .
Methodological Focus
Q. How can researchers assess metabolic stability in vitro?
- Liver Microsome Assay : Incubate the compound (1–10 µM) with human liver microsomes (0.5 mg/mL) and NADPH. Monitor degradation over 60 minutes via LC-MS. A half-life <30 min suggests rapid hepatic clearance, necessitating structural stabilization (e.g., fluorination) .
- CYP450 Inhibition : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates. IC50 >10 µM indicates low risk of drug-drug interactions .
Q. What crystallization techniques aid in obtaining X-ray-quality crystals for structural confirmation?
- Vapor Diffusion : Dissolve the compound in DMSO (5 mg/mL) and diffuse against ethanol or acetonitrile. Cyclopenta-fused rings often form plate-like crystals (P21/c space group) .
- Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) to resolve intramolecular S···O interactions critical for conformational stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
